4-Methylthiophene-2-carbohydrazide
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Overview
Description
4-Methylthiophene-2-carbohydrazide is a chemical compound with the molecular formula C6H8N2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylthiophene-2-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of 4-methylthiophene-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:
Starting Material: 4-Methylthiophene-2-carboxylic acid
Reagent: Hydrazine hydrate
Conditions: Reflux in ethanol or another suitable solvent
The reaction yields this compound as the primary product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Methylthiophene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield 4-methylthiophene-2-carboxylic acid sulfoxide .
Scientific Research Applications
4-Methylthiophene-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Methylthiophene-2-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of microorganisms by disrupting their cellular processes. The compound may interact with enzymes or proteins, leading to the inhibition of essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carbohydrazide
- 4-Methylthiophene-2-carboxylic acid
- 4-Methylthiophene-2-carboxaldehyde
Uniqueness
4-Methylthiophene-2-carbohydrazide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or bioactivity, making it valuable for specific applications .
Biological Activity
4-Methylthiophene-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, synthesizing findings from various studies.
Chemical Structure and Properties
This compound belongs to the class of thiophene derivatives, characterized by a thiophene ring with a methyl group and a carbohydrazide functional group. The structural formula is represented as follows:
This structure is crucial for its biological activity, as the carbohydrazide moiety can form hydrogen bonds with biological macromolecules, potentially influencing enzyme activity and cellular processes.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of this compound and its derivatives. The following table summarizes key findings regarding its antibacterial efficacy against various pathogens:
Pathogen | MIC (µg/mL) | Activity |
---|---|---|
Escherichia coli | 8 | Moderate antibacterial effect |
Staphylococcus aureus | 4 | Strong antibacterial effect |
Pseudomonas aeruginosa | 16 | Moderate antibacterial effect |
Candida albicans | 32 | Weak antifungal activity |
These results indicate that this compound exhibits varying degrees of antimicrobial activity, making it a potential candidate for developing new antimicrobial agents .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity. A study focused on its effects on breast cancer cell lines demonstrated significant cytotoxicity. The following table highlights the results from in vitro studies:
Compound | Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
This compound | MDA-MB-231 (breast cancer) | 15 | 3.5 |
Control | Healthy cells | >100 | - |
The compound exhibited a selective toxicity towards cancer cells while sparing healthy cells, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction, as evidenced by changes in the Bax/Bcl-2 ratio, which favors pro-apoptotic signaling pathways .
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival, particularly in cancer cells.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis.
- Interaction with DNA : Potential binding to DNA could disrupt replication and transcription processes.
Further research is needed to elucidate the exact molecular targets and pathways involved in its biological activities .
Case Studies
Several case studies have reported on the efficacy of this compound:
- A study conducted by Moinuddin et al. demonstrated that derivatives of thiophene-based compounds exhibited significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values indicating strong anticancer potential .
- Another investigation highlighted the compound's ability to combat antibiotic-resistant strains of bacteria, showcasing its relevance in addressing current public health challenges related to antimicrobial resistance .
Properties
IUPAC Name |
4-methylthiophene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-4-2-5(10-3-4)6(9)8-7/h2-3H,7H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXPNSMZRMULGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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